6-((5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
Description
The compound 6-((5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid is a thiazolidinone derivative characterized by a Z-configuration benzylidene substituent at the 5-position, a 2-chlorobenzyloxy group at the 4-position of the aryl ring, and a hexanoic acid chain at the 3-position of the thiazolidinone core.
Thiazolidinones are known for their pharmacological versatility, including antimicrobial, antidiabetic, and anticancer activities. The hexanoic acid chain in this compound may enhance membrane permeability and bioavailability, while the 2-chlorobenzyloxy group could influence receptor binding through steric and electronic effects .
Properties
Molecular Formula |
C24H24ClNO5S2 |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
6-[(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C24H24ClNO5S2/c1-30-20-13-16(10-11-19(20)31-15-17-7-4-5-8-18(17)25)14-21-23(29)26(24(32)33-21)12-6-2-3-9-22(27)28/h4-5,7-8,10-11,13-14H,2-3,6,9,12,15H2,1H3,(H,27,28)/b21-14- |
InChI Key |
VRGYOGQWLSBPFJ-STZFKDTASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
6-((5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid is a complex organic compound belonging to the thiazolidinedione class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. Its unique structure combines a thiazolidinone core with a hexanoic acid moiety, which potentially enhances its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H22ClN2O5S, with a molecular weight of approximately 429.62 g/mol. The thiazolidinone ring contributes to its potential biological activities, while the hexanoic acid component may influence solubility and bioavailability.
Antioxidant Activity
Research indicates that thiazolidinedione derivatives, including compounds similar to this compound, exhibit significant antioxidant properties. These compounds have been shown to inhibit lipid peroxidation, as evidenced by various assays such as the TBARS assay. For instance, certain derivatives demonstrated EC50 values indicating their effectiveness in reducing oxidative stress .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Notably, derivatives similar to this compound have shown promising antiproliferative effects with IC50 values ranging from 5.1 to 22.08 µM. For example, one derivative exhibited an IC50 of 6.19 µM against HepG2 cells, outperforming standard chemotherapy agents like sorafenib and doxorubicin .
Anti-inflammatory Activity
The compound's mechanism of action may involve modulation of inflammatory pathways. Preliminary studies suggest that it interacts with specific proteins involved in inflammation and metabolic processes. This interaction could lead to reduced inflammatory responses in various biological systems.
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:
Molecular Targets:
- Enzymes involved in inflammatory pathways.
- Receptors related to glucose metabolism and cell proliferation.
Pathways Involved:
The compound may modulate key signaling pathways that regulate inflammation and cellular growth, contributing to its observed biological effects.
Case Studies
Recent studies have highlighted the effectiveness of thiazolidinedione derivatives in clinical settings:
-
Study on HepG2 Cells:
- Objective: Evaluate the anticancer effects of thiazolidinedione derivatives.
- Findings: Compound demonstrated significant cytotoxicity with an IC50 value of 6.19 µM.
-
Oxidative Stress Reduction:
- Objective: Assess antioxidant capabilities.
- Findings: Derivatives showed enhanced inhibition of lipid peroxidation compared to controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Observations:
- Longer alkyl chains (e.g., hexanoic acid) generally reduce melting points compared to shorter chains (e.g., acetic acid) due to increased molecular flexibility.
Antimicrobial Activity:
- Compound 5b (): Exhibits antibacterial and antifungal activity due to the indolylmethylene and 3-hydroxyphenyl groups, which may disrupt microbial membranes .
Antihyperglycemic Activity:
- Thiazolidinediones (): Act as PPAR-γ agonists, improving insulin sensitivity. The hexanoic acid chain in the target compound may enhance binding to hydrophobic PPAR-γ pockets compared to acetic acid derivatives .
Dual Inhibitors:
Hydrogen Bonding and Crystal Packing
The target compound’s 2-chlorobenzyloxy and methoxy groups may participate in C–H···O and C–H···Cl interactions, influencing crystal packing and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
